3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorinated aromatic rings and a carbohydrazonoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the following steps:
Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate.
Coupling Reaction: The intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and hydrazide.
Oxidation and Reduction: The carbohydrazonoyl group can be oxidized or reduced to form different functional groups, such as amines or imines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3,4-dichlorobenzoic acid, 4-chlorobenzoic acid, and hydrazide derivatives.
Oxidation/Reduction: Various amines, imines, or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoyl rings. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
402768-90-5 |
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Molecular Formula |
C21H13Cl3N2O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
[3-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H13Cl3N2O3/c22-16-7-4-14(5-8-16)21(28)29-17-3-1-2-13(10-17)12-25-26-20(27)15-6-9-18(23)19(24)11-15/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
OSKFFRLAIZMLMK-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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